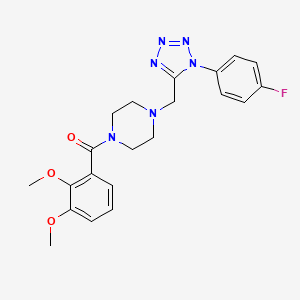
(2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C20H24FN5O3, with a molecular weight of approximately 393.43 g/mol. The structure features a dimethoxyphenyl moiety, a tetrazole ring, and a piperazine group, which are critical for its biological interactions.
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of the tetrazole and piperazine moieties has been linked to enhanced cytotoxic effects against various cancer cell lines. A study found that similar tetrazole derivatives exhibited IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting that the inclusion of these functional groups may enhance antitumor efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 0.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
2. Neuropharmacological Effects
The compound's piperazine component suggests potential neuropharmacological activity. Compounds with similar piperazine structures have shown promise as modulators of neurotransmitter systems. For example, analogs have demonstrated activity as positive allosteric modulators (PAMs) at glutamate transporters, which are crucial in neurological disorders .
3. Anticonvulsant Properties
In studies focusing on anticonvulsant activity, certain derivatives of piperazine and tetrazole have shown effectiveness in reducing seizure activity in animal models. The SAR analysis indicates that modifications to the phenyl or tetrazole rings can significantly impact anticonvulsant potency .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of tetrazole-based compounds and evaluated their cytotoxicity against various cancer cell lines. Among them, one derivative exhibited an IC50 value comparable to doxorubicin, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Neuroactive Compounds
In another investigation, researchers explored the neuroactive properties of piperazine derivatives, finding that modifications to the side chains influenced their ability to interact with neurotransmitter receptors. The study concluded that certain substitutions could enhance receptor affinity and selectivity .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed several key insights:
- Dimethoxy Group : The presence of methoxy groups on the phenyl ring is associated with increased lipophilicity and improved cellular uptake.
- Tetrazole Ring : This moiety is crucial for enhancing biological activity due to its ability to mimic carboxylic acids in biological systems.
- Piperazine Linkage : Variations in the piperazine substituents can modulate pharmacokinetics and receptor interaction profiles.
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-30-18-5-3-4-17(20(18)31-2)21(29)27-12-10-26(11-13-27)14-19-23-24-25-28(19)16-8-6-15(22)7-9-16/h3-9H,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLCNKKYWFZLAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














